(R)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one
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Overview
Description
®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a 5-membered ring with nitrogen, oxygen, and carbon atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of 4-benzyloxyaniline with 1,4-dioxaspiro[4.5]decan-2(S)-ylmethyl methanesulfonate in the presence of triethylamine at elevated temperatures. This intermediate is then cyclized with diethyl carbonate and sodium methoxide in refluxing toluene to yield the desired oxazolidinone .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a diol.
Scientific Research Applications
®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Oxazolidinone derivatives are explored for their use as antibiotics, with some compounds already in clinical use.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. Oxazolidinones inhibit the formation of the ribosomal initiation complex, preventing protein synthesis and leading to bacterial cell death . This mechanism is particularly effective against gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced side effects.
Uniqueness
®-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the benzyl and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinones.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(5R)-3-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-8-10-7-12(11(14)15-10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
InChI Key |
QNLZNBYVKXPUFF-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1CC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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